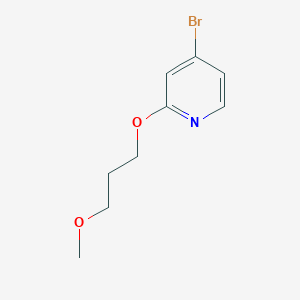

4-Bromo-2-(3-methoxypropoxy)pyridine

Description

4-Bromo-2-(3-methoxypropoxy)pyridine is a brominated pyridine derivative characterized by a methoxypropoxy substituent at the 2-position and a bromine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom . Its methoxypropoxy chain enhances solubility in polar solvents compared to simpler methoxy-substituted analogs, making it advantageous for pharmaceutical and agrochemical applications.

Properties

CAS No. |

865156-55-4 |

|---|---|

Molecular Formula |

C9H12BrNO2 |

Molecular Weight |

246.1 g/mol |

IUPAC Name |

4-bromo-2-(3-methoxypropoxy)pyridine |

InChI |

InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-9-7-8(10)3-4-11-9/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

UEJGYTKFGBKKOG-UHFFFAOYSA-N |

SMILES |

COCCCOC1=NC=CC(=C1)Br |

Canonical SMILES |

COCCCOC1=NC=CC(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Bromo-2-methoxy-3-methylpyridine (CAS 112197-12-3)

- Structure : Bromine at C4, methoxy at C2, methyl at C3.

- Molecular Formula: C₇H₈BrNO.

- Applications : Used as a pharmaceutical intermediate for drug synthesis, particularly in kinase inhibitors .

- Key Differences : The methyl group at C3 introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to 4-Bromo-2-(3-methoxypropoxy)pyridine.

(b) 5-Bromo-2-(2-(tert-Butoxy)ethoxy)-3-methoxypyridine

- Structure : Bromine at C5, tert-butoxyethoxy at C2, methoxy at C3.

- Key Differences : The bulky tert-butoxy group decreases solubility in aqueous media but improves thermal stability. Positional isomerism (bromine at C5 vs. C4) alters electronic properties, affecting regioselectivity in cross-coupling reactions .

(c) 4-Bromo-2-(2-fluorobenzyloxy)pyridine

- Structure : Bromine at C4, fluorobenzyloxy at C2.

- Molecular Weight : 282.11 g/mol.

- Key Differences: The fluorobenzyloxy group enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs.

(d) 4-Bromo-2-chloro-5-methoxypyridine

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|

| This compound | ~260.11 | High | 2.1 |

| 4-Bromo-2-methoxy-3-methylpyridine | 202.05 | Moderate | 1.8 |

| 4-Bromo-2-(2-fluorobenzyloxy)pyridine | 282.11 | Low | 3.5 |

| 5-Bromo-2-(tert-butoxyethoxy)-3-methoxypyridine | ~318.20 | Low | 3.2 |

Notes:

Pharmacological Relevance

- Target Compound: Potential use in kinase inhibitors or antiviral agents due to its balanced solubility and reactivity.

- 4-Bromo-2-methoxy-3-methylpyridine : Documented in pharmaceutical intermediates for anticonvulsant or anticancer candidates .

- 4-Bromo-2-(2-fluorobenzyloxy)pyridine : Explored in fluorinated drug candidates for enhanced blood-brain barrier penetration .

Key Research Findings

- Steric and Electronic Effects : The 3-methoxypropoxy group minimizes steric hindrance compared to tert-butoxy or benzyloxy substituents, enabling efficient cross-coupling .

- Thermal Stability: Alkoxy chains (e.g., methoxypropoxy) improve thermal stability over halogenated analogs, as noted in catalytic applications .

- Safety Profiles : Brominated pyridines generally require standard handling precautions (e.g., PPE, ventilation), though fluorinated variants may necessitate additional toxicity assessments .

Q & A

Q. What are the recommended synthetic strategies for 4-Bromo-2-(3-methoxypropoxy)pyridine, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling. For example, the 3-methoxypropoxy group can be introduced via SN2 displacement of a bromine atom at the pyridine’s 2-position using 3-methoxypropanol under basic conditions (e.g., NaH in DMF at 60°C). Competing O-alkylation byproducts can arise due to the nucleophilicity of the alkoxy group; using bulky bases like LDA or low temperatures (0–5°C) improves regioselectivity . For coupling reactions (e.g., Suzuki-Miyaura), optimize catalyst systems (Pd(PPh₃)₄ or PdCl₂(dppf)) and stoichiometry to avoid homocoupling of the boronic acid partner .

Q. How should researchers confirm the regiochemical assignment of substituents in this compound?

- Methodological Answer : Combine ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). The methoxypropoxy group’s methylene protons split into distinct multiplet patterns in ¹H NMR (δ 3.4–3.8 ppm), while HMBC correlations confirm connectivity between the pyridine’s C2 and the ether oxygen. X-ray crystallography (as in ) provides definitive proof; for example, bond angles and torsion angles distinguish between para/meta substitution .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

- Methodological Answer : Use a gradient of ethyl acetate/hexane (10–30% EA) with silica gel. The compound’s polarity is moderate due to the ether and bromine groups. Adding 0.1% triethylamine reduces tailing caused by residual acidity. For stubborn impurities, recrystallization from hot isopropanol yields high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions. The bromine atom at C4 creates a π-electron-deficient pyridine ring, making it susceptible to oxidative addition with Pd(0). Compare Fukui indices to evaluate nucleophilic/electrophilic sites; the C4 bromine’s leaving group ability can be quantified via bond dissociation energy (BDE) calculations .

Q. What strategies resolve contradictions in reported catalytic conditions for Suzuki-Miyaura coupling of this compound?

- Methodological Answer : Discrepancies in ligand efficacy (e.g., SPhos vs. XPhos) often stem from solvent polarity and base strength. Systematically test combinations:

- Ligands : SPhos for electron-rich boronic acids; XPhos for sterically hindered partners.

- Bases : K₂CO₃ in dioxane/water (80°C) for mild conditions; Cs₂CO₃ in toluene/ethanol for faster kinetics.

Monitor reaction progress via LC-MS to identify intermediates (e.g., oxidative addition vs. transmetalation bottlenecks) .

Q. How does the 3-methoxypropoxy group influence the compound’s metabolic stability in biological assays?

- Methodological Answer : The ether linkage and methoxy group reduce oxidative metabolism compared to alkyl chains. Perform in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS quantification. Compare half-life (t₁/₂) to analogs lacking the methoxy group. For in vivo studies, use radiolabeled (¹⁴C) compound to track excretion pathways .

Q. What analytical techniques troubleshoot discrepancies in reported melting points or spectral data?

- Methodological Answer : Conflicting melting points may arise from polymorphism or solvate formation. Use DSC/TGA to identify hydrate/anhydrous forms. For NMR inconsistencies, ensure deuterated solvent purity (e.g., residual DMSO in CDCl₃ shifts peaks) and calibrate referencing (TMS vs. solvent lock). Cross-validate with high-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.